BTT 3033

概要

説明

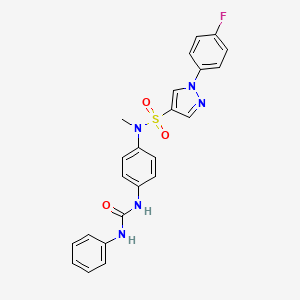

BTT 3033は、細胞接着およびシグナル伝達において重要な役割を果たすタンパク質であるインテグリンα2β1の選択的阻害剤です。この化合物は、α2Iドメインに結合してコラーゲンIへの血小板結合を阻害し、細胞アポトーシスを誘導する能力で知られています。 This compoundは、前立腺がん、炎症、および心血管疾患の研究で可能性を示しています .

科学的研究の応用

BTT 3033 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study integrin-mediated cell adhesion and signaling pathways.

Biology: Investigated for its role in cell proliferation, apoptosis, and migration.

Medicine: Explored as a potential therapeutic agent for prostate cancer, inflammation, and cardiovascular diseases.

Industry: Utilized in the development of new drugs targeting integrin alpha-2 beta-1

作用機序

BTT 3033は、インテグリンα2β1を選択的に阻害することで効果を発揮します。α2Iドメインに結合し、インテグリンがコラーゲンIと相互作用するのを防ぎます。この阻害は細胞接着とシグナル伝達を阻害し、細胞増殖の減少とアポトーシスの増加につながります。 この化合物は、活性酸素種の活性化、Baxタンパク質の発現上昇、カスパーゼ-3の活性化など、さまざまな細胞内経路にも影響を与えます .

類似の化合物との比較

類似の化合物

BTT 3032: 構造が似ていますが、選択性が異なる別のインテグリン阻害剤。

BTT 3034: インテグリンα2β1に対する阻害効果は似ていますが、薬物動態特性が異なる化合物。

独自性

This compoundは、インテグリンα2β1に対する高い選択性と、がん細胞でアポトーシスを誘導する能力のためにユニークです。 そのコンフォメーション選択的阻害メカニズムは、他のインテグリン阻害剤とは異なり、科学研究と創薬において貴重なツールとなっています .

将来の方向性

生化学分析

Biochemical Properties

BTT 3033 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to the α2I domain, exhibiting selectivity for α2β1 over integrins α3β1, α4β1, α5β1, and αv . This interaction inhibits platelet binding to collagen I and cell proliferation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It inhibits cell viability and proliferation by inducing G1 cell cycle arrest in LNcap‐FGC, and DU‐145 cells . Furthermore, this compound induces apoptosis through the activation of ROS, Bax protein upregulation, caspase‐3 activation, and depletion of ΔΨm .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the α2I domain, which leads to the inhibition of α2β1 . This interaction results in the inhibition of platelet binding to collagen I and cell proliferation, and the induction of cell apoptosis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, this compound suppresses MMP13 expression and increases the expression of MMP1 and MT-MMP1 in human articular cartilage‑derived chondrocytes over a period of 15 to 28 days .

Metabolic Pathways

Given its role as an inhibitor of α2β1, it is likely involved in pathways related to cell proliferation and apoptosis .

Transport and Distribution

Given its role as an inhibitor of α2β1, it is likely that it interacts with transporters or binding proteins related to this integrin .

Subcellular Localization

Given its role as an inhibitor of α2β1, it is likely localized to areas where this integrin is present .

準備方法

合成経路と反応条件

BTT 3033の合成は、ピラゾール-4-スルホンアミドであるコア構造の調製から始まり、いくつかのステップを必要とします。主なステップには次のものがあります。

ピラゾール環の形成: これは通常、ヒドラジン誘導体と1,3-ジケトンの反応によって達成されます。

スルホン化: 次に、ピラゾール環は、クロロスルホン酸などのスルホン化剤を使用してスルホン化されます。

カップリング反応: スルホン化されたピラゾールは、さまざまな芳香族アミンとカップリングして、目的の置換基を導入します。

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、高収率と純度を確保するための反応条件の最適化が含まれます。温度、溶媒、反応時間などの主要なパラメータは注意深く制御されます。 最終生成物は、再結晶やクロマトグラフィーなどの技術を使用して精製されます .

化学反応の分析

反応の種類

BTT 3033は、次のようないくつかの種類の化学反応を起こします。

酸化: この反応は、酸素の添加または水素の除去を含みます。一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: この反応は、水素の添加または酸素の除去を含みます。一般的な還元剤には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどがあります。

置換: この反応は、ある官能基を別の官能基に置き換えることを含みます。一般的な試薬には、ハロゲンや求核剤などがあります。

一般的な試薬と条件

酸化: 酸性媒体中の過酸化水素。

還元: メタノール中の水素化ホウ素ナトリウム。

置換: 塩化鉄(III)などの触媒の存在下でのハロゲン。

生成される主な生成物

酸化: スルホキシドまたはスルホンの生成。

還元: アミンまたはアルコールの生成。

置換: ハロゲン化誘導体の生成.

科学研究アプリケーション

This compoundは、次のような幅広い科学研究アプリケーションを持っています。

化学: インテグリン媒介細胞接着およびシグナル伝達経路を研究するためのツールとして使用されます。

生物学: 細胞増殖、アポトーシス、および移動における役割について調査されています。

医学: 前立腺がん、炎症、および心血管疾患の潜在的な治療薬として探求されています。

類似化合物との比較

Similar Compounds

BTT 3032: Another integrin inhibitor with a similar structure but different selectivity.

BTT 3034: A compound with similar inhibitory effects on integrin alpha-2 beta-1 but different pharmacokinetic properties.

Uniqueness

BTT 3033 is unique due to its high selectivity for integrin alpha-2 beta-1 and its ability to induce apoptosis in cancer cells. Its conformation-selective inhibition mechanism sets it apart from other integrin inhibitors, making it a valuable tool in scientific research and drug development .

特性

IUPAC Name |

1-[4-[[1-(4-fluorophenyl)pyrazol-4-yl]sulfonyl-methylamino]phenyl]-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FN5O3S/c1-28(33(31,32)22-15-25-29(16-22)21-11-7-17(24)8-12-21)20-13-9-19(10-14-20)27-23(30)26-18-5-3-2-4-6-18/h2-16H,1H3,(H2,26,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLIQOPYDUKWTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CN(N=C3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of BTT-3033 and how does this interaction affect cellular processes?

A: BTT-3033 is a selective inhibitor of the α2β1 integrin, a cell surface receptor that plays a crucial role in cell adhesion and signaling. [, , , , , ] By binding to the α2I domain of the α2 subunit, BTT-3033 disrupts the interaction between α2β1 integrin and its primary ligand, collagen I. [, , ] This disruption inhibits various downstream signaling pathways, including FAK/ERK½ signaling, leading to reduced cell adhesion, migration, proliferation, and altered cellular responses. [, , , ]

Q2: Research shows that BTT-3033 inhibits both neurogenic and thromboxane A2-induced contractions in human prostate smooth muscle. What is the proposed mechanism for this inhibitory effect?

A: While BTT-3033 primarily targets α2β1 integrin, its inhibitory effect on prostate smooth muscle contraction suggests an interplay between integrin signaling and other pathways involved in smooth muscle function. [] Further research is needed to fully elucidate the precise mechanisms underlying this observation.

Q3: How does the inhibitory activity of BTT-3033 differ under static versus shear stress conditions, and what does this reveal about the role of α2β1 integrin in platelet function?

A: Interestingly, BTT-3033 demonstrates stronger inhibitory activity on platelet adhesion to collagen under shear stress conditions, mimicking the physiological environment of blood flow. [] This suggests that the non-activated conformation of α2β1 integrin, which is preferentially targeted by BTT-3033 under shear stress, plays a crucial role in the initial interaction between platelets and collagen during thrombus formation. [] This finding highlights the importance of considering mechanical forces when studying integrin function and developing targeted therapies.

Q4: BTT-3033 appears to affect the expression of certain proteins involved in the renin-angiotensin system (RAS) in renal cancer cells. Could you elaborate on these findings?

A: Studies indicate that BTT-3033 treatment leads to a decrease in the expression of angiotensin-converting enzyme (ACE) and the angiotensin II type 1 receptor (AGT1) in renal cancer cells. [] Since the RAS system is implicated in tumor growth and progression, these findings suggest that BTT-3033 might exert anti-tumor effects by modulating the RAS pathway. []

Q5: What insights have phosphoproteomic analyses provided regarding the downstream targets of BTT-3033 in prostate stromal cells?

A: Phosphoproteomic studies have identified several potential downstream targets of BTT-3033 in prostate stromal cells, including LIM domain kinases (LIMA1, ZYX, TRIP6), polo-like kinase 1 (PLK1), and GTPase signaling proteins like DVL2. [] These proteins are involved in various cellular processes such as focal adhesion formation, cytoskeletal regulation, and cell cycle control, suggesting that BTT-3033 might influence these processes through its impact on these targets. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1S,3S,4aS,9aR)-6-(dimethylamino)-1-(hydroxymethyl)-3,4,4a,9a-tetrahydro-1H-pyrano[3,4-b]benzofuran-3-yl]-N-[(4-phenoxyphenyl)methyl]acetamide](/img/structure/B606340.png)

![1-[(2R,3R)-2-[[2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-3-(1-naphthalenyl)urea](/img/structure/B606341.png)

![N-(4-Amino-4'-Fluoro[1,1'-Biphenyl]-3-Yl)oxane-4-Carboxamide](/img/structure/B606349.png)